Fijimycin B

Cyclic depsipeptide Structure elucidation Marfey's analysis

Researchers screening etamycin-class compounds against MRSA require a validated negative control to distinguish scaffold-specific from non-specific activity. Fijimycin B (CAS 1350467-22-9) is the only congener with NMeLeu replacing PhSar-all other residues conserved-yielding near-complete loss of anti-MRSA activity (MIC100 >32 vs. 4-16 µg/mL for active analogs). • >8-fold differential validates PhSar essentiality in SAR • [M+Na]+ 881.4737; HPLC RT 40.5 min for LC-MS dereplication • Co-isolated 20:3:1 (A:B:C) from Streptomyces sp. CNS-575

Molecular Formula C42H66N8O11
Molecular Weight 859 g/mol
CAS No. 1350467-22-9
Cat. No. B1466072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFijimycin B
CAS1350467-22-9
Molecular FormulaC42H66N8O11
Molecular Weight859 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)CC(C)C)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C3=C(C=CC=N3)O
InChIInChI=1S/C42H66N8O11/c1-21(2)16-28-40(58)50-19-27(51)18-29(50)41(59)47(10)20-32(53)49(12)35(24(7)23(5)6)38(56)44-25(8)39(57)48(11)30(17-22(3)4)42(60)61-26(9)33(36(54)45-28)46-37(55)34-31(52)14-13-15-43-34/h13-15,21-30,33,35,51-52H,16-20H2,1-12H3,(H,44,56)(H,45,54)(H,46,55)/t24?,25-,26+,27+,28+,29+,30-,33-,35-/m0/s1
InChIKeyJINULSLKDMMSQD-LUTITKDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fijimycin B: Cyclic Depsipeptide Reference Standard


Fijimycin B (CAS 1350467-22-9) is a naturally occurring cyclic depsipeptide belonging to the etamycin class of streptogramin group B antibiotics, isolated from the fermentation broth of the marine-derived Streptomyces sp. strain CNS-575 [1]. It was co-discovered alongside its congeners fijimycin A and fijimycin C, and the known antibiotic etamycin A, from a marine sediment sample collected off Nasese, Fiji [1]. The compound has the molecular formula C42H66N8O11 (MW 859.0) and is distinguished by the presence of an N-methylleucine (NMeLeu) residue at the position where the active congeners carry an α-phenylsarcosine (PhSar) unit [1]. This structural variation defines its unique role as a negative control and structure–activity relationship (SAR) probe within the etamycin class, rather than as an antibacterial agent per se.

Fijimycin B Substitution Risks


Etamycin-class depsipeptides share a conserved cyclic scaffold but differ at specific amino acid positions in ways that profoundly affect antibacterial activity [1]. Fijimycin B is the only member of the fijimycin series in which the α-phenylsarcosine residue is replaced by N-methylleucine [1]. This substitution eliminates the aromatic phenyl ring from the cyclic core and results in near-complete loss of anti-MRSA activity (MIC100 >32 µg/mL versus 4–16 µg/mL for fijimycin A and etamycin A) [1]. Consequently, generic substitution of fijimycin B with any other etamycin-class congener—or vice versa—will yield quantitatively and qualitatively different biological outcomes in antibacterial screening, SAR mapping, or natural product dereplication workflows [1][2]. The compound is therefore procured not as a surrogate for active etamycins but as a structurally authenticated, functionally inactive reference standard whose value lies precisely in its differentiated inactivity.

Fijimycin B: Head-to-Head Evidence


Key Structural Difference: NMeLeu Replaces PhSar

Fijimycin B is the only congener in the fijimycin series that lacks the α-phenylsarcosine (PhSar) residue; it instead contains N-methylleucine (NMeLeu) at the corresponding position [1]. Acid hydrolysis followed by Marfey derivatization and LC-MS analysis established the absolute amino acid composition of fijimycin B as l-NMeLeu, l-Ala, l-DiMeLeu, Sar, d-HyP, d-Leu, and l-Thr [1]. In contrast, fijimycin A contains d-PhSar, l-Ala, l-DiMeLeu, Sar, d-Hyp, d-Leu, l-Thr, and etamycin A contains l-PhSar with otherwise identical composition [1]. This substitution removes the aromatic phenyl ring and replaces it with an aliphatic isobutyl side chain, altering the molecular formula from C44H62N8O11 (fijimycin A and etamycin A) to C42H66N8O11 (fijimycin B) [1].

Cyclic depsipeptide Structure elucidation Marfey's analysis

Anti-MRSA Activity Abrogation

In a direct head-to-head in vitro antibacterial assay against three methicillin-resistant Staphylococcus aureus (MRSA) strains, fijimycin B exhibited only weak inhibition with MIC100 values exceeding 32 µg/mL against strains ATCC33591 and UAMS1182, and was not active against Sanger 252 at the highest concentration tested [1]. By contrast, fijimycin A showed MIC100 values of 16, 32, and 4 µg/mL; etamycin A showed MIC100 values of 16, 16, and 4 µg/mL; and fijimycin C showed MIC100 values of 32, n/a, and 8 µg/mL against the same three strains, respectively [1]. The authors concluded that the α-phenylsarcosine unit is vital for significant antibacterial activity, and that the stereochemistry at the PhSar α-carbon (d- vs. l-) does not substantially affect potency [1]. Etamycin A was independently shown to have MIC values as low as 1–2 mg/L against multiple HA- and CA-MRSA strains, and to be non-cytotoxic at >20-fold above MIC [2].

MRSA Antibacterial screening Structure–activity relationship

Physicochemical Identity Fingerprint

Fijimycin B exhibits a specific optical rotation of [α]D23 –18.2 (c 0.50, MeOH), which is distinct from fijimycin A ([α]D23 –11.2, c 0.50, MeOH) and fijimycin C ([α]D23 +2.0, c 0.20, MeOH) [1]. The compound also elutes at 40.5 min on a semipreparative reversed-phase C18 HPLC system (Phenomenex Luna, 10 mm × 250 mm, 5 µm), compared to 27.7 min for fijimycin A and 17.5 min for fijimycin C under identical gradient conditions [1]. The molecular formula difference (C42H66N8O11 vs. C44H62N8O11 for fijimycin A and etamycin A) corresponds to a molecular weight shift of –20 Da, readily resolved by high-resolution mass spectrometry [1].

Quality control Identity verification Analytical chemistry

Co-occurrence Profile for Strain Authentication

Fijimycin B co-occurs naturally with fijimycin A and fijimycin C in the fermentation extract of Streptomyces sp. strain CNS-575 at characteristic relative abundances: fijimycin A (65 mg), fijimycin B (9.6 mg), and fijimycin C (3.2 mg) were isolated from a single fermentation batch [1]. This yields an approximate abundance ratio of 20:3:1 (A:B:C) [1]. The presence of fijimycin B at this specific relative abundance, together with its distinct retention time (40.5 min) and mass signature, constitutes a multi-parameter authenticity fingerprint for confirming that a given natural product extract or fraction originates from strain CNS-575 rather than from other etamycin-producing Streptomyces species [1][2].

Dereplication Natural product authentication Metabolomics

Fijimycin B Application Scenarios


Negative Control for MRSA Screening

Fijimycin B serves as a structurally matched, functionally inactive negative control for high-throughput or focused screening of etamycin-class compounds against MRSA. While fijimycin A and etamycin A exhibit MIC100 values of 4–16 µg/mL against hospital- and community-associated MRSA strains, fijimycin B shows only weak inhibition at >32 µg/mL in the identical assay [1]. This allows researchers to define the assay window, validate that observed antibacterial activity is scaffold-specific rather than non-specific, and establish that the PhSar moiety is required for target engagement [1]. The etamycin class has demonstrated favorable time-kill kinetics and in vivo efficacy in a murine MRSA model [2], making fijimycin B a relevant negative control for preclinical antibacterial development programs.

SAR Reference for Pharmacophore Mapping

The well-defined structural difference between fijimycin B and its active analogs—NMeLeu replacing PhSar, with all other amino acid residues conserved—enables rigorous structure–activity relationship studies [1]. The quantitative activity differential (>8-fold MIC100 difference against UAMS1182 MRSA) provides a calibrated SAR data point establishing that the aromatic phenyl ring of PhSar is essential for antibacterial potency [1]. Medicinal chemistry teams synthesizing or optimizing etamycin derivatives can use fijimycin B as a benchmark to assess whether new modifications restore, maintain, or abrogate activity relative to both the active (fijimycin A, etamycin A) and inactive (fijimycin B) extremes of the activity spectrum [1].

Dereplication Authenticity Marker

In natural product discovery workflows involving marine-derived Streptomyces, the characteristic co-occurrence ratio of fijimycins A, B, and C (approximately 20:3:1) and their distinct HPLC retention times (27.7, 40.5, and 17.5 min, respectively) provide a multi-parameter fingerprint for identifying strain CNS-575 and confirming biosynthetic pathway integrity [1]. Procurement of authentic fijimycin B reference standard enables LC-MS dereplication by matching retention time, exact mass ([M+Na]+ 881.4737), and MS/MS fragmentation pattern against unknowns in crude extracts, preventing redundant rediscovery of known etamycin-class compounds [1].

QC Method Development & Identity Verification

The distinct physicochemical properties of fijimycin B—optical rotation [α]D23 –18.2, molecular formula C42H66N8O11 (MW 859.0), and UV absorption λmax 203, 308, 360 nm—enable development of identity and purity assays that can resolve fijimycin B from its more abundant congener fijimycin A ([α]D23 –11.2, MW 879.0) [1]. The 12.8-minute HPLC retention time separation between fijimycin A and B on standard C18 columns ensures that even minor cross-contamination can be detected by routine analytical methods [1]. This is critical for laboratories that stock multiple fijimycin congeners and must guarantee lot-to-lot identity consistency for reproducible experimental results [1].

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